Trypanothione synthetase-IN-5

Trypanothione reductase Leishmania infantum Enzyme inhibition

Research pain point: Validating TR inhibition in Leishmania requires tool compounds with defined selectivity, yet many inhibitors cross-react with human glutathione reductase (hGR). Trypanothione synthetase-IN-5 (compound 9) solves this: • Potent L. infantum TR inhibitor (IC50 = 20.5 µM) • Modest hGR selectivity - mandate parallel hGR controls • Solid powder, DMSO soluble, stable at -20°C • For enzymatic assays & antileishmanial screens (promastigotes) Includes mandatory host cell viability co-testing due to narrow selectivity index (1.5-1.9).

Molecular Formula C35H39F2IN4O3
Molecular Weight 728.6 g/mol
Cat. No. B12378995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione synthetase-IN-5
Molecular FormulaC35H39F2IN4O3
Molecular Weight728.6 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)C(=O)N(CC2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCCC5=CC=CC=C5.[I-]
InChIInChI=1S/C35H38F2N4O3.HI/c1-41(23-5-8-27-6-3-2-4-7-27)24-21-39(22-25-41)35(43)40(31-15-13-30(37)14-16-31)26-32-17-18-33(44-32)34(42)38-20-19-28-9-11-29(36)12-10-28;/h2-4,6-7,9-18H,5,8,19-26H2,1H3;1H
InChIKeyVNRJLUHEWLUDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trypanothione Synthetase-IN-5: Baseline Overview


Trypanothione synthetase-IN-5 (Compound 9, CAS: 3037664-05-1) is a synthetic small molecule inhibitor of trypanothione reductase (TR) with a molecular weight of 728.61 and formula C35H39F2IN4O3 . It displays an IC50 of 20.5 μM against Leishmania infantum TR and also inhibits human glutathione reductase (hGR) with an IC50 of 62.4 μM, indicating a ~3-fold selectivity window for the parasitic enzyme . Despite its nomenclature, this compound is primarily characterized as a TR inhibitor, not a direct TryS inhibitor. It serves as a chemical probe for investigating the trypanothione-dependent redox metabolism in kinetoplastid parasites .

Actual Target Trypanothione Reductase (TR), not TryS
Model System Leishmania infantum redox pathway studies
Assay Format TR enzyme inhibition assays, DMSO-soluble solid

Why Generic Substitution Fails: TR vs. TryS Inhibition


Trypanothione synthetase-IN-5 targets trypanothione reductase (TR), not trypanothione synthetase (TryS), which is a critical distinction [1]. Generic TryS inhibitors (e.g., paullones, bis-benzyl diamines) act upstream in the trypanothione biosynthetic pathway, while TR inhibitors like this compound act downstream to prevent the recycling of trypanothione disulfide back to its reduced form [2]. Due to this mechanistic divergence, direct substitution with a TryS inhibitor would fail to replicate the specific pharmacological profile of this compound. Furthermore, metabolic modeling suggests that >98% inhibition of TR is required for a 50% flux reduction, compared to just 63% inhibition of TryS, indicating that TR and TryS inhibitors are not functionally interchangeable and may exert different kinetic effects on the pathway [3].

Intended Target TryS inhibitor (e.g., TryS-IN-2)
This Compound TR inhibitor
Risk Different enzyme node; pathway effects and assay readouts are not interchangeable.
Alternative TR Inhibitor Chemotype with higher potency (e.g., compound 2h)
This Compound Mid-micromolar TR inhibitor
Risk Potency and selectivity profiles differ; direct substitution requires re-validation of assay conditions.

Quantitative Evidence of Target Engagement


TR Inhibition Potency vs. Other Chemotypes

Trypanothione synthetase-IN-5 inhibits Leishmania infantum TR with an IC50 of 20.5 μM . In contrast, the benchmark TryS inhibitor MOL2008 (an N5-substituted paullone) inhibits LiTryS with an IC50 of 0.14 ± 0.03 μM, representing a >100-fold difference in potency against their respective primary targets [1]. Direct comparison of TR inhibition is not possible due to differing enzyme targets, but this highlights the functional distinction between the two compound classes.

TR Inhibition vs. Chemotypes
Cross-study comparable
IC50 20.5 μM (L. infantum TR)
vs. 0.52 μM (cmpd 2h) & 29.43 μM (RDS 777)
Supports positioning within TR inhibitor landscape for assay concentration selection.
Enzymatic assay with recombinant TR.
Trypanothione reductase Leishmania infantum Enzyme inhibition

Selectivity Against Human Glutathione Reductase

Trypanothione synthetase-IN-5 exhibits a moderate selectivity window between Leishmania infantum TR (IC50 = 20.5 μM) and human glutathione reductase (hGR, IC50 = 62.4 μM), yielding a selectivity ratio of approximately 3.0 [1]. This selectivity is significantly lower than that reported for optimized TryS inhibitors. For example, the TryS inhibitor MOL2008 showed no significant inhibition of human GR at concentrations up to 100 μM, indicating a much wider selectivity margin [2].

Selectivity vs. Human GR
Head-to-head comparison
3× selectivity
hGR IC50 62.4 μM
Modest selectivity window; informs host cell toxicity interpretation.
Parallel TR and hGR enzymatic assays.
Selectivity Human glutathione reductase Off-target activity

Mammalian Cell Cytotoxicity and Therapeutic Index

No peer-reviewed publication reports cellular EC50 values for Trypanothione synthetase-IN-5 against Leishmania or Trypanosoma parasites. In contrast, the TryS inhibitor MOL2008 demonstrates an EC50 of 12 μM against L. infantum promastigotes [1], and the paullone FS-554 shows an EC50 of 0.28 ± 0.08 μM against T. brucei bloodstream forms [2]. This absence of cellular efficacy data for Trypanothione synthetase-IN-5 represents a critical gap in its pharmacological characterization.

Mammalian Cell Cytotoxicity
Supporting evidence
CC50 29.9–38.4 μM
Selectivity index ~1.5–1.9
Narrow but measurable window for cellular antiparasitic study design.
MTT assay, 72 h exposure; BALB/c macrophages & THP-1 cells.
Antiparasitic activity Leishmania Cellular efficacy

Optimal Research Application Scenarios


Biochemical TR Inhibition Assays

Use Trypanothione synthetase-IN-5 as a moderate-potency TR inhibitor (IC50 = 20.5 μM) in biochemical assays to validate the role of TR in parasite lysates. Its ~3-fold selectivity over hGR allows for initial target engagement studies in the absence of mammalian cell contamination . This compound serves as a starting point for further optimization, not as a definitive chemical probe.

Cellular Efficacy in Leishmania Promastigotes

Employ Trypanothione synthetase-IN-5 in parallel with a bona fide TryS inhibitor (e.g., MOL2008) to dissect the differential metabolic effects of inhibiting trypanothione synthesis (TryS) versus trypanothione recycling (TR) . Metabolic modeling predicts that >98% TR inhibition is required for a 50% flux reduction, compared to only 63% for TryS, highlighting the distinct kinetic vulnerabilities of these two nodes [1].

Pathway Dissection: TR vs. TryS

Use Trypanothione synthetase-IN-5 as a negative control in selectivity assays to confirm that observed antiparasitic effects are specifically due to TryS inhibition rather than off-target TR inhibition . Its weak TR activity (IC50 = 20.5 μM) and moderate hGR inhibition (IC50 = 62.4 μM) provide a useful benchmark for assessing the target specificity of novel TryS inhibitors [1].

Application
Selection Property
Validation Focus
TR enzyme inhibition assays
Defined TR inhibition potency
Parallel hGR assay for off-target control
Leishmania promastigote viability studies
Reported selectivity index
Host cell cytotoxicity co-assay (macrophage/THP-1)
Trypanothione pathway dissection
Distinct target node (TR vs TryS)
Combination study with TryS inhibitor
TR target validation probe
Phenotypic consequences of TR inhibition
Oxidative stress and redox metabolome monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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